1,4-Butanediol, 2-decyl-
CAS No.: 120902-88-7
Cat. No.: VC19141413
Molecular Formula: C14H30O2
Molecular Weight: 230.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120902-88-7 |
|---|---|
| Molecular Formula | C14H30O2 |
| Molecular Weight | 230.39 g/mol |
| IUPAC Name | 2-decylbutane-1,4-diol |
| Standard InChI | InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3 |
| Standard InChI Key | FHXBCFFDAGGOMR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(CCO)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₃₀O₂ | |
| Molecular weight | 230.387 g/mol | |
| Exact mass | 230.225 Da | |
| Topological polar surface area | 40.46 Ų | |
| LogP (octanol-water) | 3.51 |
The elevated LogP value indicates significant hydrophobicity compared to linear diols like 1,4-butanediol (LogP ≈ -0.69) , suggesting preferential solubility in organic matrices.
Stereochemical Considerations
While current datasets lack explicit stereochemical details, the presence of a branched decyl group introduces potential for stereoisomerism. Industrial synthesis routes likely yield racemic mixtures unless chiral catalysts or resolved starting materials are employed, as seen in asymmetric diol production methodologies .
Synthetic Pathways and Industrial Production
Process Challenges
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Steric hindrance: The bulky decyl group may impede esterification kinetics, necessitating elevated temperatures (>150°C) or high-pressure reactors .
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Purification complexities: Co-products from incomplete alkylation require fractional distillation or chromatographic separation, increasing production costs.
Physicochemical Behavior and Stability
Thermal Properties
Despite the absence of direct melting/boiling point data, analogies to homologous compounds suggest:
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Melting range: Estimated 45-60°C (cf. 1,4-butanediol: 20.1°C ) due to increased van der Waals forces from the decyl chain.
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Thermal decomposition: Likely initiates at >200°C via dehydration or C-O bond cleavage, as observed in glycol derivatives .
Solubility and Reactivity
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Hydrogen-bonding capacity: The terminal -OH groups enable miscibility with polar solvents (water, ethanol) at low concentrations (<5% w/w), transitioning to micellar aggregation at higher concentrations.
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Esterification potential: Reacts with dicarboxylic acids (e.g., adipic acid) to form branched polyesters with modified crystallinity profiles .
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